molecular formula C8H10BFO3 B1591470 2-Ethoxy-5-fluorophenylboronic acid CAS No. 864301-27-9

2-Ethoxy-5-fluorophenylboronic acid

Cat. No. B1591470
M. Wt: 183.97 g/mol
InChI Key: LOVFKIWGXGWXLN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The SMILES string for 2-Ethoxy-5-fluorophenylboronic acid is CCOc1ccc(F)cc1B(O)O . This provides a text representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethoxy-5-fluorophenylboronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

2-Ethoxy-5-fluorophenylboronic acid has a melting point of 108-113 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 345.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has a molar refractivity of 44.4±0.4 cm3 .

Scientific Research Applications

Fluorescence Quenching Mechanisms

Boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties using Stern-Volmer kinetics. These studies provide insights into the static quenching mechanism and the role of boronic acids in fluorescence-based sensing applications (Geethanjali et al., 2015).

Organic Synthesis and Catalysis

Palladium-catalyzed cascade reactions utilizing arylboronic acids have been demonstrated for the rapid construction of benzofuro[2,3-c]pyridine skeletons. These reactions highlight the utility of arylboronic acids in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Xiong et al., 2019).

Medicinal Chemistry and Pharmacology

Studies on the synthesis of thiophene derivatives via palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids have explored the potential medicinal applications of these compounds. The electronic effects of different substituents on arylboronic acids on the bioactivity of the synthesized molecules have been investigated, indicating the relevance of boronic acids in drug discovery and development (Ikram et al., 2015).

Supramolecular Chemistry and Sensor Development

Research on supramolecular assemblies involving phenylboronic acids demonstrates their potential in designing sensors and materials with specific recognition properties. The ability of boronic acids to form stable complexes with various molecules underscores their importance in sensor technology and materials science (Pedireddi & Seethalekshmi, 2004).

Safety And Hazards

The safety data sheet for 2-Ethoxy-5-fluorophenylboronic acid suggests avoiding dust formation, breathing vapors, mist, or gas . In case of contact with skin or eyes, or if inhaled or swallowed, specific first aid measures are recommended .

properties

IUPAC Name

(2-ethoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVFKIWGXGWXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584411
Record name (2-Ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-fluorophenylboronic acid

CAS RN

864301-27-9
Record name (2-Ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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